

physical and chemical properties of leucomycin A4

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Compound of Interest

Compound Name: *Leucomycin A4*

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Leucomycin A4: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomycin A4 is a macrolide antibiotic and a major component of the leucomycin complex produced by the bacterium *Streptomyces kitasatoensis*. As a member of the 16-membered macrolide family, **leucomycin A4** exhibits potent antimicrobial activity, primarily against Gram-positive bacteria. This technical guide provides an in-depth overview of the physical and chemical properties of **leucomycin A4**, detailed experimental protocols for their determination, and a summary of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Physical and Chemical Properties

This section details the key physical and chemical properties of **leucomycin A4**. The quantitative data is summarized in Table 1 for ease of reference.

Table 1: Physical and Chemical Properties of Leucomycin A4

Property	Value	Reference
Molecular Formula	C ₄₁ H ₆₇ NO ₁₅	[1]
Molecular Weight	813.97 g/mol	[1]
CAS Number	18361-46-1	[1]
Appearance	White to off-white powder	[1]
Melting Point	126-127 °C	[2]
Boiling Point	874.0 ± 65.0 °C (Predicted)	[2]
Density	1.21 ± 0.1 g/cm ³ (Predicted)	[2]
Solubility	Soluble in methanol, ethanol, chloroform, DMF, and DMSO. Poorly soluble in water.	[2]
Optical Rotation	Data not available in searched literature.	

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of macrolide antibiotics like **leucomycin A4**.

Melting Point Determination

Principle: The melting point of a crystalline solid is the temperature at which it changes state from solid to liquid. It is a useful indicator of purity.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Thermometer

Procedure:

- **Sample Preparation:** A small amount of finely powdered, dry **leucomycin A4** is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.
- **Heating:** The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
- **Observation:** The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the substance is completely molten are recorded as the melting point range. For a pure substance, this range is typically narrow (0.5-1 °C).

Solubility Determination (Shake-Flask Method)

Principle: The shake-flask method is a standard technique to determine the equilibrium solubility of a compound in a given solvent.

Apparatus:

- Glass vials with screw caps
- Orbital shaker or wrist-action shaker
- Constant temperature bath or incubator
- Analytical balance
- Filtration apparatus (e.g., syringe filters)
- Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

- **Sample Preparation:** An excess amount of **leucomycin A4** is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a glass vial.
- **Equilibration:** The vials are sealed and agitated in a constant temperature bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After agitation, the suspension is allowed to stand to allow undissolved solid to settle. An aliquot of the supernatant is then carefully withdrawn and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved particles.
- **Quantification:** The concentration of **leucomycin A4** in the clear filtrate is determined using a validated analytical method, such as HPLC-UV or LC-MS.
- **Calculation:** The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or µg/mL).

Optical Rotation Determination

Principle: Chiral molecules, such as **leucomycin A4**, can rotate the plane of plane-polarized light. The specific rotation is a characteristic property of a chiral compound.

Apparatus:

- Polarimeter
- Polarimeter cell (sample tube) of a known path length (e.g., 1 dm)
- Sodium D line light source (589 nm)
- Analytical balance
- Volumetric flask

Procedure:

- **Solution Preparation:** A precise weight of **leucomycin A4** is dissolved in a known volume of a suitable solvent (e.g., methanol or ethanol) in a volumetric flask to prepare a solution of known concentration.

- Instrument Calibration: The polarimeter is calibrated using a blank (the pure solvent).
- Measurement: The polarimeter cell is filled with the sample solution, ensuring no air bubbles are present. The observed optical rotation (α) is measured.
- Calculation of Specific Rotation ($[\alpha]$): The specific rotation is calculated using the following formula: $[\alpha] = \alpha / (l \times c)$ where:
 - α is the observed rotation in degrees.
 - l is the path length of the polarimeter cell in decimeters (dm).
 - c is the concentration of the solution in g/mL.

Spectroscopic Analysis

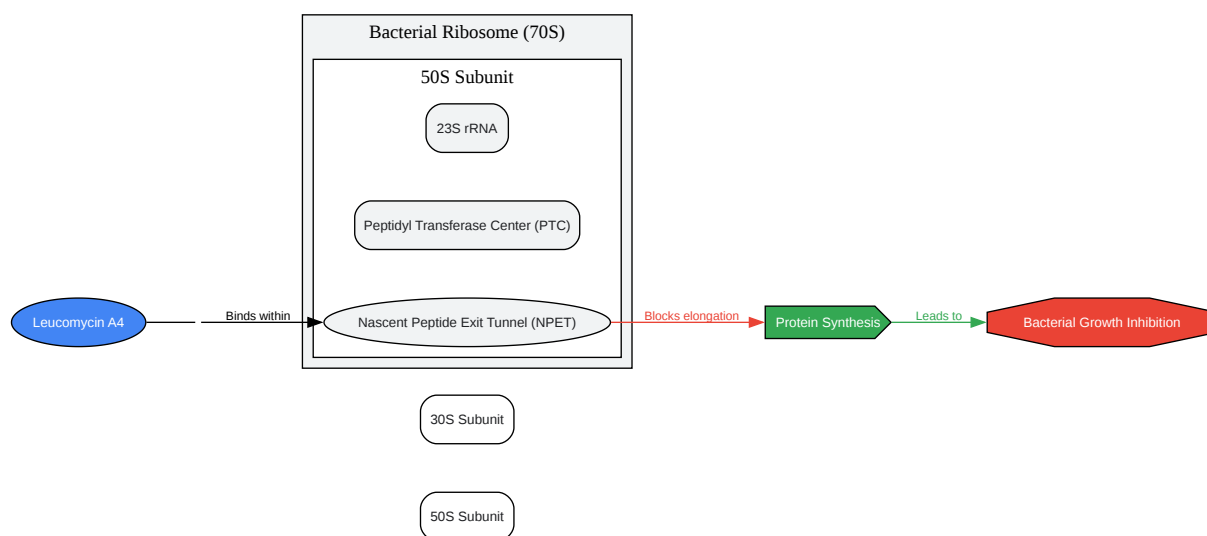
While specific spectral data for **leucomycin A4** are not readily available in the searched literature, the following are the general experimental setups for acquiring such data.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H and ^{13}C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
 - The sample would be dissolved in a suitable deuterated solvent (e.g., CDCl_3 , CD_3OD).
 - Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
 - Coupling constants (J) in ^1H NMR would be reported in Hertz (Hz).
- Mass Spectrometry (MS):
 - Mass spectra would be obtained using a mass spectrometer, typically with an electrospray ionization (ESI) source.
 - High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and confirm the molecular formula.

- Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pattern for structural elucidation.
- Infrared (IR) Spectroscopy:
 - The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer.
 - The sample can be prepared as a KBr pellet or as a thin film.
 - The absorption bands would be reported in wavenumbers (cm^{-1}).

Mechanism of Action and Signaling Pathway

Leucomycin A4, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the large (50S) ribosomal subunit. This binding occurs within the nascent peptide exit tunnel (NPET), near the peptidyl transferase center (PTC). By physically obstructing the tunnel, **leucomycin A4** prevents the elongation of the polypeptide chain, thereby halting protein synthesis and inhibiting bacterial growth. The primary target is the 23S rRNA component of the 50S subunit.

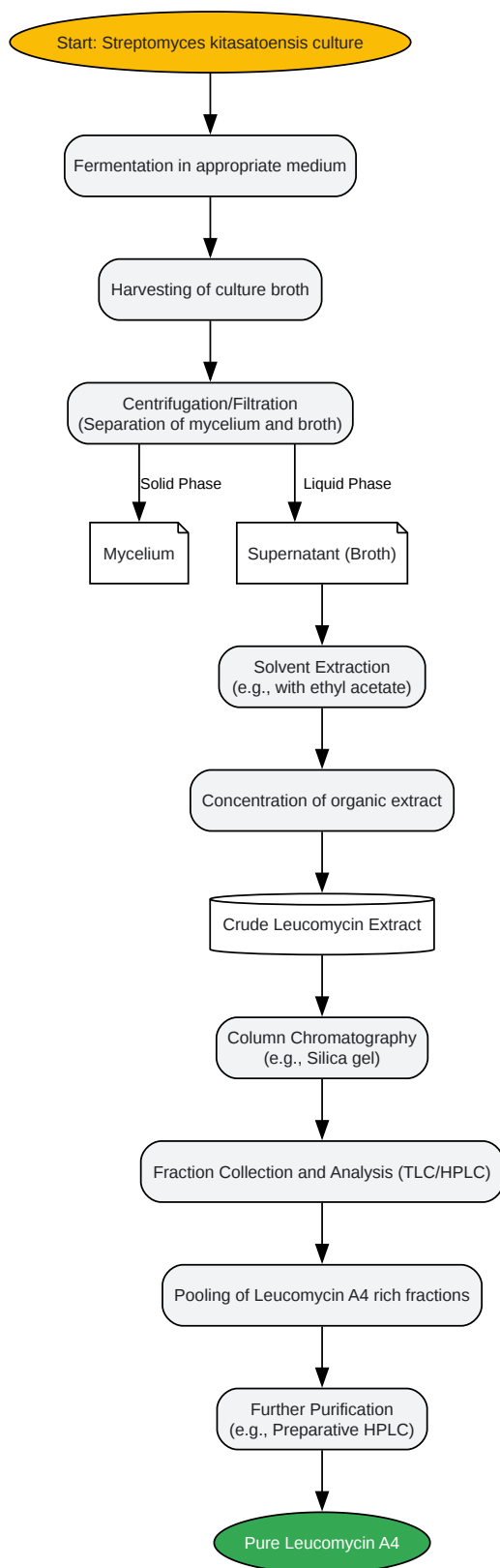


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Caption: Mechanism of action of **Leucomycin A4**.

Experimental Workflow: Isolation and Purification

The following diagram illustrates a general workflow for the isolation and purification of **leucomycin A4** from a culture of *Streptomyces kitasatoensis*.



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Caption: General workflow for isolation of **Leucomycin A4**.

Conclusion

Leucomycin A4 remains a significant macrolide antibiotic with potential for further research and development. This guide provides a foundational understanding of its physical and chemical properties, along with standardized methodologies for their analysis. The elucidation of its interaction with the bacterial ribosome offers a basis for the rational design of novel derivatives with improved efficacy and resistance profiles. While some specific quantitative data, such as optical rotation and detailed spectral analyses, are not widely published, the protocols and information provided herein should serve as a valuable starting point for researchers in the field.

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